Sulfabrom-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

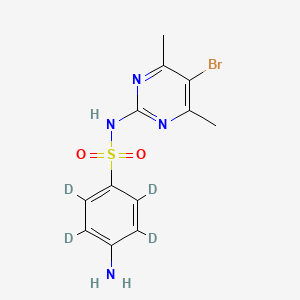

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13BrN4O2S |

|---|---|

Molecular Weight |

361.25 g/mol |

IUPAC Name |

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |

InChI |

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)/i3D,4D,5D,6D |

InChI Key |

KWXCNODTHBHSIQ-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=C(C(=N2)C)Br)C)[2H] |

Canonical SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfabrom-d4: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis route for Sulfabrom-d4, the deuterated analogue of the long-acting sulfonamide, Sulfabrom (Sulfabromomethazine). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its non-deuterated counterpart and outlines a plausible synthesis strategy based on established chemical principles.

Chemical Properties

This compound is the deuterium-labeled version of Sulfabrom, a sulfonamide antibiotic. The introduction of deuterium isotopes can be a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the differentiation and quantification of the drug and its metabolites. A summary of the key chemical properties for both this compound and Sulfabrom is presented below for comparative analysis.

| Property | This compound | Sulfabrom (Sulfabromomethazine) |

| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S[1][2] |

| Molecular Weight | 361.25 g/mol | 357.23 g/mol [1][3] |

| CAS Number | 2374858-36-1 | 116-45-0[1][2] |

| Appearance | Solid | Orange to light red solid powder[2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO | Soluble in DMSO, acetone; slightly soluble in alcohol; very slightly soluble in ether. Water solubility is 0.106 mg/mL.[4][5] |

| pKa (Strongest Acidic) | Data not available | 6.99[4] |

| pKa (Strongest Basic) | Data not available | 1.97[4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on well-established methods for the synthesis of sulfonamides and the introduction of deuterium labels. The proposed synthesis involves the deuteration of a key intermediate followed by a classical sulfonamide formation reaction.

Proposed Synthetic Pathway

The synthesis of this compound would likely start from a deuterated aniline derivative. A common strategy for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

Step 1: Deuteration of Acetanilide

Acetanilide can be deuterated at the ortho and para positions of the aromatic ring using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The acetyl group protects the amine and directs the deuteration.

Step 2: Chlorosulfonation of Deuterated Acetanilide

The resulting deuterated acetanilide can then undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the para position.

Step 3: Synthesis of 2-amino-5-bromo-4,6-dimethylpyrimidine

This heterocyclic amine can be synthesized through a condensation reaction involving guanidine and a β-dicarbonyl compound, followed by bromination.

Step 4: Condensation Reaction

Finally, the deuterated sulfonyl chloride is reacted with 2-amino-5-bromo-4,6-dimethylpyrimidine in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.

Step 5: Deprotection

The acetyl protecting group on the aniline nitrogen is then removed by acid or base hydrolysis to yield this compound.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Mechanism of Action

Sulfonamides, including Sulfabrom, are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHPS, sulfonamides block the bacterial folic acid synthesis pathway, leading to the cessation of growth and cell division. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway Diagram

Caption: Mechanism of action of Sulfabrom as a competitive inhibitor of DHPS.

Experimental Protocols

General Synthesis Protocol

-

Deuteration: A solution of acetanilide in a mixture of deuterium oxide and deuterated sulfuric acid is heated under reflux for several hours. The reaction mixture is then cooled and neutralized to precipitate the deuterated acetanilide, which is collected by filtration and dried.

-

Chlorosulfonation: The deuterated acetanilide is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride, which is filtered, washed with cold water, and dried.

-

Condensation: The deuterated sulfonyl chloride and 2-amino-5-bromo-4,6-dimethylpyrimidine are dissolved in pyridine and heated. After the reaction is complete, the mixture is cooled and poured into water to precipitate the protected this compound. The product is collected by filtration and purified.

-

Deprotection: The protected this compound is heated in an acidic or basic aqueous solution to hydrolyze the acetyl group. The resulting this compound is then isolated by filtration and purified by recrystallization.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product and intermediates. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions would confirm successful labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The observed mass would be approximately 4 Daltons higher than that of the non-deuterated Sulfabrom.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and a viable synthetic approach for this compound. While specific experimental data remains elusive, the provided information, including comparative data for Sulfabrom and generalized experimental protocols, offers a solid starting point for researchers and scientists. The diagrams for the proposed synthesis and the mechanism of action serve to visually clarify these complex processes. Further research is warranted to establish the specific physical and spectral properties of this compound and to optimize its synthesis.

References

A Technical Guide to the Characterization of Deuterium-Labeled Sulfonamides: A Case Study of Sulfamethazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide uses Sulfamethazine as a primary example due to the extensive availability of characterization data. The principles and methodologies described are directly applicable to the characterization of other deuterium-labeled sulfonamides, such as Sulfabromomethazine.

Introduction

Deuterium labeling is a critical strategy in pharmaceutical development to enhance the metabolic profiles of drug candidates.[1][2] By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to alter the rate of metabolic processes, often leading to improved pharmacokinetic properties such as reduced clearance rates and extended half-lives.[3][4] This is achieved through the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger chemical bond (e.g., C-D vs. C-H), making bond cleavage more difficult for metabolic enzymes.[5]

Sulfonamides are a class of synthetic bacteriostatic antibiotics that inhibit the synthesis of folic acid in bacteria.[6][7] Deuteration of sulfonamides like Sulfamethazine can potentially reduce metabolic inactivation, thereby improving their efficacy and duration of action. Rigorous characterization of these deuterated molecules is essential to confirm isotopic incorporation, purity, and structural integrity.

This technical guide provides an in-depth overview of the core analytical techniques used to characterize deuterium-labeled Sulfamethazine, including detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Core Characterization Methodologies

The comprehensive characterization of deuterium-labeled Sulfamethazine relies on a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition and the number of deuterium atoms incorporated.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for analyzing sulfonamides in biological matrices.[8]

-

Sample Preparation (from a biological matrix like urine):

-

Take 1 mL of the sample matrix.

-

Add an appropriate internal standard (e.g., a different stable isotope-labeled sulfonamide).

-

Perform a simple dilution with water (e.g., 1:10 v/v).

-

Vortex the sample for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

-

Transfer the supernatant for injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A narrow-bore C18 column (e.g., 2.1 mm i.d. x 30 mm length, 3.5 µm pore size) is suitable for rapid analysis.[8]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Methanol.

-

Gradient: A rapid gradient from 20% to 80% Methanol over 3 minutes is effective for elution.[8]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10 µL.[8]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Instrumentation: Triple quadrupole (QqQ) or Ion Trap (IT) mass spectrometer.[8]

-

Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis on a QqQ, or product ion scan for qualitative analysis.

-

Key Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for the specific compound and instrument.

-

Collision Gas: Argon.

-

Collision Energy: Optimize for characteristic fragmentation of Sulfamethazine.

-

Data Presentation: Mass Spectrometry

The primary confirmation of deuteration is the mass shift observed in the molecular ion and its fragments. For example, replacing three hydrogen atoms with deuterium (d3-Sulfamethazine) would result in a 3 Da increase in mass.

| Analyte | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Expected Deuterated [M+H]⁺ (d3) |

| Sulfamethazine | 279.1 | 186.1, 156.1, 124.1, 108.1, 92.1 | 282.1 |

| N4-acetyl-Sulfamethazine | 321.1 | 279.1, 186.1, 156.1 | 324.1 |

Data derived from typical fragmentation patterns of sulfonamides.

Visualization: LC-MS/MS Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of deuterium atoms within the molecule. While ¹H NMR will show a decrease in signal intensity at the site of deuteration, ²H (Deuterium) NMR will show a signal corresponding to the labeled position. ¹³C NMR can also be used to confirm deuteration through the observation of isotopic shifts and changes in C-D coupling patterns.[9]

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the deuterium-labeled Sulfamethazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should ensure the sample is fully dissolved and does not have signals that overlap with key analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass all expected proton signals.

-

A relaxation delay of 1-5 seconds is typical.

-

-

Analysis: Compare the spectrum to that of an unlabeled Sulfamethazine standard. The absence or reduced integration of a signal indicates the site of deuteration.

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.

-

Experiment: Standard deuterium NMR experiment (proton-decoupled).

-

Parameters:

-

The spectral width should be wider than for protons due to the larger chemical shift range.

-

A larger number of scans may be required due to the lower sensitivity of the ²H nucleus.[10]

-

-

Analysis: A signal in the ²H spectrum directly confirms the presence and chemical environment of the deuterium label.

-

Data Presentation: NMR Spectroscopy

Quantitative analysis of NMR spectra can determine the degree of deuteration at specific sites.

| Position of Deuteration | Expected Change in ¹H NMR | Expected Signal in ²H NMR |

| Phenyl Ring | Disappearance/reduction of specific aromatic proton signals. | A new signal in the aromatic region of the ²H spectrum. |

| Methyl Groups (-CH₃) | Change from a singlet integrating to 6H to a reduced integral. | A new signal in the aliphatic region of the ²H spectrum. |

| Amine (-NH₂) | Disappearance/reduction of the amine proton signal. | A new signal in the downfield region of the ²H spectrum. |

This table provides a conceptual summary of expected NMR changes.

Visualization: NMR Characterization Logic

Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[11][12] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of bacterial nucleotides and DNA.[7][11]

Visualization: Folic Acid Synthesis Pathway

Conclusion

The characterization of deuterium-labeled Sulfabrom, exemplified here by Sulfamethazine, is a multi-step process requiring precise analytical techniques. Mass spectrometry confirms the successful incorporation and degree of deuteration, while NMR spectroscopy provides unambiguous evidence for the location of the deuterium labels on the molecular scaffold. Combined with chromatographic separation, these methods ensure the identity, purity, and structural integrity of the deuterated drug substance, which are critical checkpoints in the drug development pipeline. The strategic application of these methodologies provides researchers with the robust data needed to advance deuterated candidates with improved therapeutic potential.

References

- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Liquid chromatography tandem mass spectrometric quantitation of sulfamethazine and its metabolites: direct analysis of swine urine by triple quadrupole and by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Sulfabrom-d4

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfabrom-d4, a deuterated analog of the sulfonamide antibiotic Sulfabrom. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, experimental protocols for their determination, and relevant biological pathways.

Core Physical and Chemical Properties

This compound is the deuterated form of Sulfabrom, a long-acting sulfonamide. The incorporation of deuterium isotopes can offer advantages in metabolic studies and as internal standards in analytical chemistry.

Data Presentation: Quantitative Properties of this compound and Sulfabrom

| Property | This compound | Sulfabrom | Source(s) |

| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S | [1] |

| Molecular Weight | 361.25 g/mol | 357.23 g/mol | [1][2] |

| CAS Number | 2374858-36-1 | 116-45-0 | [1][3] |

| Appearance | Solid | - | - |

| Color | Off-white to light yellow | - | - |

| Boiling Point | Not available | 568.3°C at 760 mmHg | [4] |

| Melting Point | Not available | Not available | [4] |

| Density | Not available | 1.653 g/cm³ | [4] |

| Solubility | Soluble in DMSOSlightly soluble in methanolSlightly soluble in water | 10 mM in DMSO | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 yearsIn solvent: -80°C for 6 months, -20°C for 1 month | - | - |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below. These protocols are based on established analytical techniques for organic compounds.[5][6][7][8][9][10][11][12][13][14]

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Replicates: The determination is performed in triplicate to ensure accuracy.

Determination of Solubility

Solubility is a fundamental property that influences a compound's formulation and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) are selected for testing.

-

Sample Preparation: A precisely weighed amount of this compound (e.g., 1 mg) is placed into a series of vials.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the mechanism of action of sulfonamides and a typical analytical workflow.

References

- 1. invivochem.net [invivochem.net]

- 2. gen.store [gen.store]

- 3. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Labeled Sulfabrom

For Researchers, Scientists, and Drug Development Professionals

General Strategies for Isotopic Labeling of Sulfonamides

The introduction of stable isotopes into the Sulfabrom molecule can be achieved through two primary strategies:

-

De Novo Synthesis: This approach involves building the molecule from isotopically enriched starting materials. For sulfonamides like Sulfabrom, this often entails using a labeled precursor such as isotopically enriched aniline in a multi-step synthesis. This method allows for precise control over the position and extent of labeling.

-

Late-Stage Isotopic Labeling: This strategy introduces the isotope in the final steps of the synthesis or even on the fully formed drug molecule. While potentially more efficient, it may offer less flexibility in the labeling position. An example includes the late-stage ¹⁸O labeling of primary sulfonamides.[1][2][3]

This guide will focus on a de novo synthetic approach, which is a robust and versatile method for producing isotopically labeled sulfonamides.

Synthesis of Isotopically Labeled Sulfabrom: A Representative Protocol

The following protocol describes a generalized multi-step synthesis for producing isotopically labeled Sulfabrom, using [¹³C₆]-aniline as the labeled starting material. This will result in a Sulfabrom molecule with a uniformly labeled phenyl ring.

Experimental Workflow for the Synthesis of [¹³C₆]-Sulfabrom

Figure 1: A generalized experimental workflow for the synthesis and purification of isotopically labeled Sulfabrom.

Detailed Experimental Protocol

Materials and Reagents:

-

[¹³C₆]-Aniline (or other isotopically labeled aniline)

-

Acetic Anhydride

-

Chlorosulfonic Acid

-

2-amino-4,6-dibromopyrimidine

-

Pyridine (or other suitable base)

-

Hydrochloric Acid

-

Ethanol

-

Activated Carbon

-

Standard laboratory glassware and equipment

Step 1: Acetylation of [¹³C₆]-Aniline

-

In a round-bottom flask, dissolve [¹³C₆]-aniline in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the [¹³C₆]-acetanilide.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Chlorosulfonation of [¹³C₆]-Acetanilide

-

In a fume hood, carefully add chlorosulfonic acid to a dry round-bottom flask equipped with a dropping funnel and a gas outlet.

-

Cool the acid in an ice bath.

-

Slowly add the dried [¹³C₆]-acetanilide in small portions, ensuring the temperature does not rise significantly.

-

After the addition, slowly warm the reaction mixture to 60-70°C and maintain for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the 4-acetamido-[¹³C₆]-benzenesulfonyl chloride.

-

Filter the product, wash with cold water, and use immediately in the next step due to its instability.

Step 3: Condensation with 2-amino-4,6-dibromopyrimidine

-

Dissolve the crude 4-acetamido-[¹³C₆]-benzenesulfonyl chloride and 2-amino-4,6-dibromopyrimidine in pyridine.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to precipitate the protected [¹³C₆]-Sulfabrom.

-

Filter the precipitate, wash with water, and dry.

Step 4: Hydrolysis

-

Suspend the dried protected [¹³C₆]-Sulfabrom in a solution of dilute hydrochloric acid.

-

Heat the mixture under reflux until the solid dissolves, indicating the completion of hydrolysis.

-

Cool the solution to precipitate the crude [¹³C₆]-Sulfabrom.

-

Filter the product and wash with cold water.

Purification of Isotopic Sulfabrom

Purification is a critical step to ensure the final product is free of impurities and suitable for its intended application. Recrystallization is a common and effective method for purifying sulfonamides.

Purification Protocol:

-

Dissolve the crude [¹³C₆]-Sulfabrom in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Slowly add hot water to the filtrate until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of isotopically labeled sulfonamides, based on published methods for similar compounds.[4]

Table 1: Synthesis Yields for Isotopically Labeled Sulfonamides

| Labeled Sulfonamide | Isotopic Label | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Sulfamethoxazole | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 54.1 | [4] |

| Sulfamonomethoxine | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 28.1 | [4] |

| Sulfadiazine | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 42.3 | [4] |

| Sulfamethoxazole | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 22.5 | [4] |

| Sulfamonomethoxine | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 5.0 | [4] |

| Sulfadiazine | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 15.6 | [4] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | > 98.0% |

| Isotopic Enrichment | Mass Spectrometry | > 99 atom % ¹³C |

| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with expected structure |

Application in Mechanistic Studies: Inhibition of Dihydropteroate Synthase

Isotopically labeled Sulfabrom is a valuable tool for elucidating the mechanism of action of sulfonamides. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. By using labeled Sulfabrom, researchers can track its binding to the enzyme and study the kinetics of inhibition.

Figure 2: Signaling pathway illustrating the competitive inhibition of dihydropteroate synthase by Sulfabrom.

References

- 1. Late-Stage 18 O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Sulfabrom-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Internal Standards in Quantitative Analysis

In the realm of analytical chemistry, particularly in bioanalysis and drug metabolism studies, achieving accurate and precise quantification of target analytes is paramount. However, the complexity of biological matrices often introduces variability during sample preparation and analysis. Internal standards (IS) are essential tools to mitigate these variabilities. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any loss of analyte during sample processing or fluctuations in instrument response can be corrected for, ensuring data integrity and reliability.

Deuterated compounds, such as Sulfabrom-d4, are considered the "gold standard" for use as internal standards in mass spectrometry-based quantification. This is because the substitution of hydrogen atoms with deuterium atoms results in a compound that is chemically almost identical to the parent drug, but with a different molecular weight. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during extraction, chromatography, and ionization.

This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, with a focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the sulfonamide antibiotic, Sulfabrom.

Physicochemical Properties of Sulfabrom and this compound

Sulfabrom is a long-acting sulfonamide antibiotic used in veterinary medicine. Its deuterated analog, this compound, is specifically synthesized for use as an internal standard. The key physicochemical properties are summarized in the table below.

| Property | Sulfabrom | This compound |

| Chemical Name | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzene-d4-sulfonamide |

| Molecular Formula | C₁₂H₁₃BrN₄O₂S | C₁₂H₉D₄BrN₄O₂S |

| Molecular Weight | 357.23 | 361.25 |

| Monoisotopic Mass | 356.0000 | 360.0248 |

| Exact Mass Difference | - | 4.0248 |

| Deuterium Incorporation | - | 4 deuterium atoms on the benzene ring |

Note: The exact mass difference is a critical parameter for high-resolution mass spectrometry.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). This is a highly accurate and precise analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The mechanism can be broken down into the following key steps:

-

Spiking the Sample: A precise and known quantity of this compound is added to the unknown sample containing Sulfabrom at the very beginning of the sample preparation process.

-

Homogenization and Equilibration: The sample is thoroughly mixed to ensure that the this compound is evenly distributed and has reached equilibrium with the endogenous Sulfabrom in the sample matrix.

-

Co-extraction and Co-elution: During the subsequent sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), both Sulfabrom and this compound, due to their nearly identical chemical properties, will be extracted with the same efficiency. Similarly, during chromatographic separation (e.g., HPLC), they will co-elute, meaning they will have the same retention time.

-

Differential Detection by Mass Spectrometry: The eluent from the chromatography column is introduced into the mass spectrometer. In the ion source, both Sulfabrom and this compound are ionized. Because of the mass difference, the mass spectrometer can distinguish between the two compounds. In a tandem mass spectrometer, specific precursor ions for both Sulfabrom and this compound are selected and fragmented to produce unique product ions.

-

Ratio-Based Quantification: The instrument measures the ratio of the signal intensity of Sulfabrom to the signal intensity of this compound. Since a known amount of this compound was added, this ratio can be used to accurately calculate the concentration of Sulfabrom in the original sample, effectively correcting for any analyte loss during sample preparation or variations in instrument response.

The following diagram illustrates the logical workflow of using this compound as an internal standard in an analytical method.

An In-depth Technical Guide to Exploratory Studies Using Deuterium-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern drug discovery and development. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled compounds in exploratory studies. By leveraging the kinetic isotope effect (KIE), researchers can modulate the metabolic fate of xenobiotics, leading to improved pharmacokinetic profiles, reduced toxicities, and enhanced therapeutic efficacy. This document details experimental protocols for key in vitro and in vivo studies, presents quantitative data in a comparative format, and utilizes visualizations to elucidate complex metabolic pathways and experimental workflows.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom at a metabolic soft spot—a position susceptible to enzymatic modification—can significantly alter the rate of bond cleavage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is the foundational principle behind the use of deuterated compounds to enhance drug properties.[1][3]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a normal KIE, signifying that C-H bond cleavage is the rate-determining step in the metabolic pathway.[1]

Applications in Drug Discovery and Development

The application of deuterium labeling in exploratory studies offers several advantages throughout the drug development pipeline:

-

Improved Pharmacokinetic Profiles: By retarding metabolic clearance, deuteration can lead to a longer drug half-life, increased exposure (AUC), and lower peak concentrations (Cmax).[4][5][6] This can translate to less frequent dosing and improved patient compliance.

-

Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as valuable tools for identifying metabolites and understanding complex biotransformation pathways.[7] The distinct mass shift introduced by deuterium facilitates the tracking of metabolic products using mass spectrometry.[7]

-

Reduction of Toxic Metabolites: In some instances, drug toxicity is associated with the formation of reactive metabolites. By slowing the metabolic pathway leading to the toxic species, deuteration can mitigate toxicity.

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs can exhibit improved efficacy compared to their non-deuterated counterparts.

Quantitative Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies comparing the pharmacokinetic profiles of deuterated and non-deuterated drugs.

Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice [4]

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC (0-8h) (ng·h/mL) | 3,367 ± 845 | 19,194 ± 5,432 | 5.7 |

| Cmax (ng/mL) | 1,234 ± 213 | 5,432 ± 987 | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Vss (L/kg) | 16.8 ± 2.9 | 2.1 ± 0.6 | 0.13 |

Table 2: In Vitro Metabolism of Methadone and d9-Methadone in Human Liver Microsomes [4]

| Parameter | Methadone | d9-Methadone | Ratio (H/D) |

| Apparent Km (µM) | 100 ± 20 | 260 ± 50 | 0.38 |

| Apparent Vmax (pmol/min/mg) | 500 ± 80 | 200 ± 30 | 2.5 |

| Intrinsic Clearance (Vmax/Km) | 5.0 | 0.77 | 6.5 |

Experimental Protocols

In Vitro Metabolism of Deuterium-Labeled Compounds Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog.[8][9]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

Pharmacokinetic Study of a Deuterated Drug in an Animal Model

This protocol provides a general framework for an in vivo pharmacokinetic study.[4]

Materials:

-

Test compound (deuterated and non-deuterated formulations)

-

Animal model (e.g., mice, rats)

-

Dosing vehicles

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer the deuterated and non-deuterated compounds to separate groups of animals via the desired route (e.g., intravenous, oral).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Extraction:

-

Extract the drug from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t1/2, clearance, and volume of distribution.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of deuterium-labeled compounds.

Caption: Drug development workflow incorporating deuterium labeling.

Caption: The Kinetic Isotope Effect on CYP450-mediated metabolism.

Caption: Experimental workflow for metabolite identification.

Conclusion

Exploratory studies using deuterium-labeled compounds have become an integral part of modern drug discovery. The ability to predictably modulate metabolic pathways through the kinetic isotope effect offers a powerful strategy to enhance the pharmacokinetic and safety profiles of drug candidates. The methodologies and principles outlined in this guide provide a framework for researchers to effectively design and execute studies that leverage the unique properties of deuterium, ultimately accelerating the development of safer and more effective medicines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bioscientia.de [bioscientia.de]

- 3. Isotope Effects [columbia.edu]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfabrom-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sulfabrom-d4, a deuterated analog of the sulfonamide antibiotic Sulfabrom. Due to the limited availability of specific stability data for this compound, this document leverages available information on Sulfabrom and other structurally related sulfonamides to provide a robust framework for its handling and storage. This guide is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and ensuring the reliable performance of this compound in experimental settings. The document outlines potential degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.

Introduction

This compound is the deuterated form of Sulfabrom, a long-acting sulfonamide used in veterinary medicine. The incorporation of deuterium isotopes can offer advantages in metabolic studies and as internal standards in analytical assays. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research data. This guide addresses the core requirements for the proper handling and storage of this compound.

Recommended Storage Conditions

The stability of this compound is contingent upon appropriate storage. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on information provided by commercial suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for a sulfonamide structure like Sulfabrom, which are likely applicable to this compound. These pathways are inferred from studies on other sulfonamides.

Caption: Potential degradation pathways for this compound.

Stability in Biological Matrices

A study on the stability of five other sulfonamides in spiked pig liver tissue provides valuable insight into the potential stability of this compound in biological samples under frozen storage.

Table 2: Stability of Sulfonamides in Spiked Pig Liver at -20°C

| Sulfonamide | Half-life (days) |

| Sulfadimethoxine | 567 |

| Sulfadimidine (Sulfamethazine) | 457 |

| Sulfachlorpyridazine | 312 |

| Sulfathiazole | 291 |

| Sulfaquinoxaline | 271 |

Data from a study on sulfonamide stability in spiked pig liver tissue.

These data suggest that sulfonamides can be relatively stable in frozen biological matrices, but degradation does occur over extended periods. Therefore, it is crucial to minimize storage times for biological samples containing this compound, even when frozen.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common and effective technique for this purpose.

General Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of a drug substance like this compound, based on ICH guidelines.

Caption: A typical workflow for a stability study.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing a stability-indicating method and identifying potential degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies of Sulfonamides

| Stress Condition | Typical Protocol |

| Hydrolysis | |

| Acid | 0.1 M HCl at 60°C for 24 hours |

| Base | 0.1 M NaOH at 60°C for 24 hours |

| Neutral | Water at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

| Thermal | Dry heat at 105°C for 24 hours |

Analytical Method

A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Detection: UV detection at the λmax of Sulfabrom (around 260-280 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is limited, by leveraging knowledge of related sulfonamide compounds and adhering to established guidelines for stability testing, researchers can ensure the quality and reliability of this important analytical standard. The recommended storage conditions should be strictly followed. For critical applications, it is advisable to perform in-house stability assessments using the protocols outlined in this guide. Future studies are encouraged to establish a definitive stability profile for this compound under a comprehensive range of conditions.

References

An In-depth Technical Guide to CAS Number 2374858-36-1: Sulfabrom-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 2374858-36-1 identifies Sulfabrom-d4 , the deuterated form of Sulfabromomethazine. Sulfabromomethazine (CAS 116-45-0) is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections and coccidiosis in cattle, swine, and poultry.[1][2] The introduction of deuterium (d4) into the molecular structure of Sulfabromomethazine creates a stable, isotopically labeled version of the parent compound. This deuterated analog serves as a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.

This technical guide provides a comprehensive overview of the known properties of this compound and its non-deuterated parent compound, Sulfabromomethazine. Due to the limited publicly available information specifically on this compound, this guide draws heavily on the established data for Sulfabromomethazine, with specific details on the deuterated form where available.

Chemical and Physical Properties

The fundamental properties of this compound and Sulfabromomethazine are summarized in the tables below. These data are compiled from various chemical databases and supplier information.

Table 1: General Properties

| Property | This compound | Sulfabromomethazine |

| CAS Number | 2374858-36-1 | 116-45-0[1] |

| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S[1] |

| Molecular Weight | 361.25 g/mol | 357.23 g/mol [1] |

| IUPAC Name | 4-amino-N-(5-bromo-4,6-di(methyl-d2)-pyrimidin-2-yl)benzenesulfonamide | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1] |

| Synonyms | Sulfabromomethazine-d4, N 3517-d4 | Sulfabrom, 5-Bromosulfamethazine[1] |

Table 2: Physicochemical Properties of Sulfabromomethazine

| Property | Value | Source |

| Melting Point | ~246 °C (decomposes) | ChemicalBook |

| Water Solubility (predicted) | 0.106 mg/mL | DrugBank |

| logP (predicted) | 1.71 | DrugBank |

| pKa (strongest acidic) | 6.99 | DrugBank |

| pKa (strongest basic) | 1.97 | DrugBank |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamide antibiotics, including Sulfabromomethazine, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking DHPS, Sulfabromomethazine prevents the formation of dihydropteroic acid from para-aminobenzoic acid (PABA), thereby halting the folic acid synthesis pathway and inhibiting bacterial growth and replication. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet.

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Sulfabromomethazine.

Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by Sulfabromomethazine.

Experimental Protocols

General Synthesis of Sulfabromomethazine (Hypothetical)

The synthesis of Sulfabromomethazine can be envisioned as a multi-step process, likely starting from commercially available materials. A general workflow is presented below.

Caption: A potential synthetic workflow for Sulfabromomethazine.

Note: The synthesis of this compound would necessitate the use of a deuterated starting material, such as aniline-d4 or acetic anhydride-d6, depending on the desired position of the deuterium labels.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis of sulfonamides in various matrices. A general HPLC method for the determination of sulfamethazine (a closely related compound) in milk has been described by the FDA. While a specific protocol for this compound is not available, a similar approach could be adapted.

General HPLC Parameters for Sulfonamide Analysis:

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection, typically in the range of 260-280 nm.

-

Internal Standard: For quantitative analysis of Sulfabromomethazine, this compound would be an ideal internal standard due to its similar chemical properties and distinct mass.

Biological Activity and Applications

Sulfabromomethazine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It is also used to treat coccidiosis, a parasitic disease of the intestinal tract.

Table 3: Pharmacokinetic Parameters of Sulfamethazine in Cattle (as a reference)

| Parameter | Value | Route |

| Half-life (t½) | ~9 hours | Intravenous |

| Volume of Distribution (Vd) | 0.35 L/kg | Intravenous |

Data for Sulfamethazine, a structurally similar sulfonamide, is provided for reference due to the lack of specific public data for Sulfabromomethazine.

The primary application of This compound is in research settings. Its key uses include:

-

Internal Standard: Due to its chemical similarity to Sulfabromomethazine and its different mass, it is an excellent internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). This allows for accurate determination of Sulfabromomethazine levels in biological samples and food products.

-

Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo without the use of radioactive isotopes.

-

Metabolite Identification: By tracking the mass shift of the deuterated parent drug, researchers can more easily identify and characterize its metabolites.

Conclusion

CAS number 2374858-36-1, or this compound, is the deuterated analog of the veterinary antibiotic Sulfabromomethazine. While detailed experimental data and protocols for this compound are scarce in publicly accessible literature, its properties and applications can be largely inferred from its non-deuterated counterpart. This compound is a critical tool for researchers in drug development, food safety, and veterinary medicine, enabling precise quantification and a deeper understanding of the pharmacokinetic and metabolic fate of Sulfabromomethazine. Further research and publication of detailed experimental data would be beneficial to the scientific community.

References

An In-Depth Technical Guide to Sulfabrom-d4: Properties, Mechanism, and Application in Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfabrom-d4, a deuterated analogue of the veterinary sulfonamide antibiotic, Sulfabrom. This document details its chemical properties, the established mechanism of action of sulfonamides, and its critical application as an internal standard in the quantitative analysis of Sulfabrom residues in animal-derived food products.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Sulfabrom, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Sulfabrom but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.

| Property | Value |

| Chemical Formula | C₁₂H₉D₄BrN₄O₂S |

| Molecular Weight | 361.25 g/mol |

| Appearance | Solid |

| Synonyms | Sulfabromomethazine-d4 |

| Applications | Internal standard for clinical and food mass spectrometry |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfabrom, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking the production of folic acid, sulfonamides halt bacterial growth and replication. Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

The signaling pathway below illustrates the role of DHPS in the bacterial folic acid synthesis pathway and its inhibition by sulfonamides like Sulfabrom.

Application in Veterinary Drug Residue Analysis

The primary application of this compound is as an internal standard for the accurate quantification of Sulfabrom residues in various matrices, particularly in animal tissues intended for human consumption. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects during ionization.

Experimental Workflow: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the analysis of sulfonamide residues in animal tissues is the combination of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is depicted below.

Detailed Experimental Protocol: Sulfonamide Analysis in Animal Tissue

The following is a representative protocol for the extraction and analysis of Sulfabrom from animal tissue using this compound as an internal standard. This protocol is based on established QuEChERS and LC-MS/MS methodologies for sulfonamide analysis.[1][2][3]

1. Sample Preparation and Extraction: a. Weigh 2-5 g of homogenized animal tissue (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube. b. Fortify the sample with a known concentration of this compound internal standard solution. c. Add 10 mL of acetonitrile (with 1% acetic acid). d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap the tube and vortex vigorously for 1 minute. f. Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). b. Vortex for 1 minute. c. Centrifuge at ≥4000 rpm for 5 minutes.

3. Final Extract Preparation: a. Transfer an aliquot of the cleaned extract to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of 80:20 water:acetonitrile with 0.1% formic acid). d. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for both Sulfabrom and this compound are monitored. The transitions for this compound will have a +4 Da shift compared to the unlabeled compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sulfabrom | Hypothetical 357.0 | Hypothetical 156.0 | Hypothetical 92.0 |

| This compound | Hypothetical361.0 | Hypothetical160.0 | Hypothetical96.0 |

| (Note: The exact m/z values for MRM transitions should be optimized for the specific instrument used. The values provided are illustrative based on the structure of sulfonamides and the deuterium labeling.) |

5. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the Sulfabrom MRM transition to the peak area of the this compound internal standard MRM transition against the concentration of Sulfabrom standards.

-

The concentration of Sulfabrom in the unknown sample is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists in the field of drug development and food safety. Its chemical and physical properties make it an ideal internal standard for the reliable and accurate quantification of Sulfabrom residues. The methodologies outlined in this guide, particularly the combination of QuEChERS extraction and LC-MS/MS analysis, provide a robust framework for the monitoring of sulfonamide levels in various biological matrices, ensuring compliance with regulatory limits and safeguarding public health.

References

- 1. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Sulfabrom-d4 in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Sulfabrom-d4 as an internal standard in the quantitative analysis of Sulfabrom using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sulfabrom, a long-acting sulfonamide, is utilized for treating various bacterial infections.[1][2] Accurate quantification of Sulfabrom in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and residue analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3][4] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation. This allows for the correction of variability during sample preparation and analysis, leading to high accuracy and precision.[3]

Principle of Stable Isotope Dilution Analysis

The core of this method is the principle of stable isotope dilution. A known concentration of this compound is added to each sample at the beginning of the workflow. The ratio of the mass spectrometric response of the target analyte (Sulfabrom) to that of the internal standard (this compound) is used for quantification. This ratio corrects for any loss of analyte during sample extraction and any variations in instrument response (matrix effects).

Caption: Principle of Stable Isotope Dilution using this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is designed for the extraction of Sulfabrom from plasma samples.

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Vortex the plasma sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions for the analysis of Sulfabrom. These may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, hold for 0.5 min; linear ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are proposed for Sulfabrom and its deuterated internal standard. These would need to be empirically determined and optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Sulfabrom | 356.9 | 156.1 | 25 | 50 |

| 92.1 | 35 | 50 | ||

| This compound | 361.0 | 160.1 | 25 | 50 |

| 96.1 | 35 | 50 |

Table 2: Proposed Method Validation Summary

The following table outlines the expected performance characteristics of a validated LC-MS/MS method for Sulfabrom using this compound.

| Validation Parameter | Target Acceptance Criteria | Hypothetical Performance |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.1% - 9.5% |

| Accuracy (%Bias) | ± 15% | -7.8% to 5.3% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV < 15% | 7.2% |

Mandatory Visualization

Caption: Experimental workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly sensitive, specific, and accurate quantification of Sulfabrom in complex biological matrices. The detailed protocols and methodologies provided herein serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The inherent advantages of stable isotope dilution significantly enhance data quality and reliability for pharmacokinetic and residue monitoring studies.

References

- 1. invivochem.net [invivochem.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sulfadimethoxine in Human Plasma by LC-MS/MS Using Sulfabrom-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in both human and veterinary medicine. Accurate and reliable quantification of sulfadimethoxine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety testing. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfadimethoxine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Sulfabrom-d4, is employed. The structural similarity between sulfadimethoxine and Sulfabrom, along with the isotopic labeling of the internal standard, allows for effective compensation for matrix effects and variations during sample preparation and analysis.[1][2][3] This method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][8]

Principle

The method involves a straightforward protein precipitation for the extraction of sulfadimethoxine and the internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve sulfadimethoxine and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions of Sulfadimethoxine:

-

Prepare working standard solutions by serial dilution of the sulfadimethoxine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma to form the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) in blank human plasma.

-

Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To a 100 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase starting composition (90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase, 2.1 x 100 mm, 2.7 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 4.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Sulfadimethoxine 311.1 156.0 20 | this compound | 362.0 | 160.0 | 22 |

-

Data Presentation

Table 1: Calibration Curve for Sulfadimethoxine in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 1.0 (LLOQ) | 0.012 | 102.5 | 6.8 |

| 5.0 | 0.061 | 98.8 | 5.2 |

| 10.0 | 0.123 | 101.2 | 4.1 |

| 50.0 | 0.618 | 99.5 | 3.5 |

| 100.0 | 1.235 | 100.8 | 2.8 |

| 500.0 | 6.192 | 99.1 | 2.1 |

| 1000.0 | 12.410 | 98.5 | 1.9 |

| Linearity: r² > 0.998 |

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Accuracy (%) | Intra-Day (n=6) Precision (%CV) | Inter-Day (n=18) Accuracy (%) | Inter-Day (n=18) Precision (%CV) |

| LLOQ | 1.0 | 103.2 | 7.5 | 104.5 | 8.2 |

| Low (LQC) | 3.0 | 98.7 | 6.1 | 101.3 | 7.1 |

| Medium (MQC) | 75.0 | 101.5 | 4.3 | 100.8 | 5.5 |

| High (HQC) | 750.0 | 99.3 | 3.1 | 99.9 | 4.2 |

Table 3: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |

| Low (LQC) | 3.0 | 0.98 | 92.5 |

| High (HQC) | 750.0 | 1.03 | 94.1 |

Visualizations

Caption: Workflow for the extraction of sulfadimethoxine from plasma.

Caption: Schematic of the LC-MS/MS analysis process.

References

- 1. hpst.cz [hpst.cz]

- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

- 9. invivochem.net [invivochem.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CheMondis Marketplace [chemondis.com]

Application of Sulfabrom-d4 in ADME Studies: A Comprehensive Guide

Introduction